molecular formula C20H22N2O B11043618 n-Benzyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinecarboxamide

n-Benzyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinecarboxamide

Cat. No.: B11043618
M. Wt: 306.4 g/mol
InChI Key: JLWPYBFWQTYCRE-UHFFFAOYSA-N
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Description

n-Benzyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinecarboxamide: is a complex organic compound with a unique structure that includes a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Benzyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinecarboxamide typically involves the reaction of 2,2,4-trimethyl-1,2-dihydroquinoline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: n-Benzyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinecarboxamide is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal properties are being explored, particularly its ability to act as an inhibitor of certain enzymes. This makes it a candidate for the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which n-Benzyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The pathways involved in these interactions are complex and depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison: n-Benzyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinecarboxamide is unique due to the presence of the carboxamide group, which enhances its ability to form hydrogen bonds and interact with biological targets. This distinguishes it from other similar compounds that may lack this functional group and, consequently, have different reactivity and applications.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

N-benzyl-2,2,4-trimethyl-1H-quinoline-6-carboxamide

InChI

InChI=1S/C20H22N2O/c1-14-12-20(2,3)22-18-10-9-16(11-17(14)18)19(23)21-13-15-7-5-4-6-8-15/h4-12,22H,13H2,1-3H3,(H,21,23)

InChI Key

JLWPYBFWQTYCRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=C1C=C(C=C2)C(=O)NCC3=CC=CC=C3)(C)C

Origin of Product

United States

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